REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:14]=[C:15]=[O:16]>C1(C)C(C)=CC=CC=1>[CH3:1][NH:2][C:3]([N:5]([CH3:6])[C:15]([NH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[F:7])=[O:16])=[O:4]
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Name
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Quantity
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8.8 g
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Type
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reactant
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Smiles
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CNC(=O)NC
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
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Quantity
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13.7 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)N=C=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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During this time the product crystallized
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Type
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CUSTOM
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Details
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was removed by filtration
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Reaction Time |
16 h |
Name
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Type
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|
Smiles
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CNC(=O)N(C(=O)NC1=C(C=CC=C1)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |